molecular formula C8H8BrClFNO B11924869 Methyl 4-bromo-2-fluorobenzimidate hydrochloride CAS No. 1260761-65-6

Methyl 4-bromo-2-fluorobenzimidate hydrochloride

Cat. No.: B11924869
CAS No.: 1260761-65-6
M. Wt: 268.51 g/mol
InChI Key: LBOBBJZJZOKDQB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluorobenzimidate hydrochloride is a halogenated aromatic compound featuring a benzimidate ester core substituted with bromine (Br) at the 4-position and fluorine (F) at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic applications, particularly in pharmaceutical and agrochemical intermediates.

Properties

CAS No.

1260761-65-6

Molecular Formula

C8H8BrClFNO

Molecular Weight

268.51 g/mol

IUPAC Name

methyl 4-bromo-2-fluorobenzenecarboximidate;hydrochloride

InChI

InChI=1S/C8H7BrFNO.ClH/c1-12-8(11)6-3-2-5(9)4-7(6)10;/h2-4,11H,1H3;1H

InChI Key

LBOBBJZJZOKDQB-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=C(C=C(C=C1)Br)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-bromo-2-fluorobenzimidate hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 4-bromo-2-fluorobenzimidate hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong acids or bases for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-bromo-2-fluorobenzimidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluorobenzimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Reactivity

The positions of bromine and fluorine substituents significantly affect electronic and steric properties. For example:

  • 2-Bromo-4-fluorobenzylamine hydrochloride (CAS 289038-14-8): Bromine at the 2-position and fluorine at the 4-position create a sterically hindered amine derivative. This compound is used in drug synthesis due to its stability under acidic conditions ().
  • Methyl 4-bromo-2-fluorobenzimidate hydrochloride : Bromine at the 4-position and fluorine at the 2-position likely increase electrophilicity at the imidate carbon, favoring nucleophilic substitution reactions compared to its benzylamine counterpart .

Functional Group Differences

  • Imidate vs. Amine Hydrochloride :
    • Imidate esters (e.g., methyl benzimidates) act as intermediates in the synthesis of heterocycles or glycosylation reactions. The imidate group (C=N–O–) is more reactive toward nucleophiles than benzylamine’s NH₂ group, enabling diverse derivatization pathways .
    • Amine hydrochlorides (e.g., 2-bromo-4-fluorobenzylamine hydrochloride) are typically utilized in peptide coupling or as ligands in catalysis due to their basicity and salt stability .

Research Findings and Industrial Relevance

  • Toxicological Data Gaps : Similar to 4-(bromomethyl)benzaldehyde (), the toxicological profile of this compound remains understudied, necessitating caution in handling .
  • Production Scalability : The synthesis of halogenated benzimidates may adopt techniques from 2-bromo-4-fluorobenzylamine hydrochloride manufacturing, such as optimized bromination/fluorination steps and cost-effective purification (, Table 5) .
  • Market Trends : Brominated fluorocompounds are in demand for antiviral and anticancer drug development, aligning with the growth of CAS 289038-14-8 derivatives (, Table 10) .

Biological Activity

Methyl 4-bromo-2-fluorobenzimidate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C9H8BrClF2N2O2
  • Molecular Weight : Approximately 235.49 g/mol
  • Appearance : White to light yellow powder
  • Solubility : Soluble in organic solvents; limited solubility in water

The presence of bromine and fluorine atoms in its structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For example, the compound demonstrates significant inhibition against Gram-positive bacteria, which are often resistant to conventional antibiotics.

A comparative analysis of related compounds highlights the following:

Compound NameBiological ActivityUnique Features
Methyl 4-bromo-2-fluorobenzoateAntimicrobialContains both bromine and fluorine
Methyl 4-bromo-2-chloro-6-fluorobenzoateAnticancerChlorine substitution enhances reactivity
Methyl 4-bromo-2-fluorophenylacetateAnti-inflammatoryAcetate group provides different reactivity
Methyl 4-bromo-3-fluorobenzoateAntimicrobialDifferent position of substituents

This table illustrates how the structural variations among these compounds influence their biological activities.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It acts as a competitive inhibitor for certain enzymes, which suggests potential applications in therapeutic settings where enzyme inhibition is beneficial. Molecular docking studies have demonstrated that this compound can effectively bind to active sites of target proteins, indicating promising avenues for drug design.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound showed that it inhibited growth in Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The compound's effectiveness was attributed to its halogen substituents, which enhance binding affinity to bacterial enzymes.
  • Anti-inflammatory Activity Assessment : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This effect was linked to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.

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